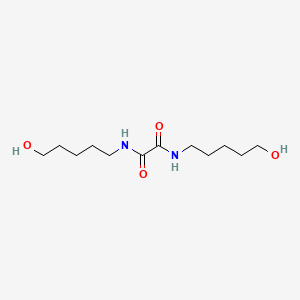![molecular formula C11H23NOSSi B14432970 1-[tert-Butyl(dimethyl)silyl]-4-(ethylsulfanyl)azetidin-2-one CAS No. 76431-26-0](/img/structure/B14432970.png)
1-[tert-Butyl(dimethyl)silyl]-4-(ethylsulfanyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[tert-Butyl(dimethyl)silyl]-4-(ethylsulfanyl)azetidin-2-one is a synthetic organic compound characterized by its unique structural features The compound contains a tert-butyl(dimethyl)silyl group, an ethylsulfanyl group, and an azetidin-2-one core
Méthodes De Préparation
The synthesis of 1-[tert-Butyl(dimethyl)silyl]-4-(ethylsulfanyl)azetidin-2-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Azetidin-2-one Core: The azetidin-2-one core can be synthesized through cyclization reactions involving β-lactam intermediates. Common reagents include β-amino acids or β-lactams, which undergo cyclization under acidic or basic conditions.
Introduction of the tert-Butyl(dimethyl)silyl Group: The tert-butyl(dimethyl)silyl group is typically introduced using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine.
Addition of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced through nucleophilic substitution reactions using ethylthiol or ethylsulfanyl chloride. The reaction conditions may vary depending on the specific reagents used.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
1-[tert-Butyl(dimethyl)silyl]-4-(ethylsulfanyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The azetidin-2-one core can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of β-lactam antibiotics and other pharmaceuticals.
Biology: Its unique structural features make it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: The compound’s potential as a precursor for drug development, particularly in the synthesis of β-lactam antibiotics, highlights its importance in medicinal chemistry.
Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-[tert-Butyl(dimethyl)silyl]-4-(ethylsulfanyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The azetidin-2-one core is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for peptidoglycan cross-linking. This inhibition disrupts cell wall integrity, leading to bacterial cell death. The tert-butyl(dimethyl)silyl and ethylsulfanyl groups may enhance the compound’s stability and bioavailability, contributing to its overall efficacy.
Comparaison Avec Des Composés Similaires
1-[tert-Butyl(dimethyl)silyl]-4-(ethylsulfanyl)azetidin-2-one can be compared with other similar compounds, such as:
1-[tert-Butyl(dimethyl)silyl]-4-(methylsulfanyl)azetidin-2-one: This compound has a methylsulfanyl group instead of an ethylsulfanyl group, which may affect its reactivity and biological activity.
1-[tert-Butyl(dimethyl)silyl]-4-(phenylsulfanyl)azetidin-2-one: The presence of a phenylsulfanyl group introduces aromaticity, potentially altering the compound’s chemical properties and interactions.
1-[tert-Butyl(dimethyl)silyl]-4-(propylsulfanyl)azetidin-2-one: The propylsulfanyl group may influence the compound’s solubility and reactivity compared to the ethylsulfanyl group.
Propriétés
| 76431-26-0 | |
Formule moléculaire |
C11H23NOSSi |
Poids moléculaire |
245.46 g/mol |
Nom IUPAC |
1-[tert-butyl(dimethyl)silyl]-4-ethylsulfanylazetidin-2-one |
InChI |
InChI=1S/C11H23NOSSi/c1-7-14-10-8-9(13)12(10)15(5,6)11(2,3)4/h10H,7-8H2,1-6H3 |
Clé InChI |
YNCNBRGGXNVNFX-UHFFFAOYSA-N |
SMILES canonique |
CCSC1CC(=O)N1[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Methyl 4'-methoxy-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14432946.png)


